Home > Products > Screening Compounds P106003 > melanoma-overexpressed antigen 1 (24-37)
melanoma-overexpressed antigen 1 (24-37) -

melanoma-overexpressed antigen 1 (24-37)

Catalog Number: EVT-243698
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
melanoma-overexpressed antigen 1
Overview

Melanoma-overexpressed antigen 1 (24-37) is a peptide derived from the melanoma-associated antigen A1, which is part of the melanoma-associated antigen gene family. This antigen is significant in cancer immunology as it is recognized by cytotoxic T lymphocytes, making it a potential target for immunotherapy. The expression of this antigen is primarily observed in melanoma cells and some other tumors, but it is largely absent in normal tissues, which underscores its importance in tumor-specific immune responses.

Source

Melanoma-associated antigens, including melanoma-overexpressed antigen 1, were first identified in the early 1990s during studies aimed at discovering tumor antigens in melanoma cells. These antigens are encoded by genes located on the X chromosome and are typically silent in normal tissues, with expression primarily confined to malignant cells. The identification of these antigens has paved the way for developing targeted immunotherapies that exploit the immune system's ability to recognize and attack cancer cells.

Classification

Melanoma-overexpressed antigen 1 belongs to the broader category of tumor-associated antigens, specifically the melanoma-associated antigen family. Members of this family are categorized based on their chromosomal location and expression patterns into type I and type II antigens. The type I melanoma-associated antigens, including MAGE-A1, are particularly noted for their role in eliciting immune responses against tumors.

Synthesis Analysis

Methods

The synthesis of melanoma-overexpressed antigen 1 can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis involves sequentially adding amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and purity of the synthesized peptide.

Technical Details:

  • Solid-phase synthesis: Utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for deprotection and coupling steps.
  • Recombinant expression: Involves cloning the gene encoding melanoma-overexpressed antigen 1 into an expression vector, followed by transformation into a suitable host organism (e.g., Escherichia coli or yeast) for protein production.
Molecular Structure Analysis

Structure

The molecular structure of melanoma-overexpressed antigen 1 consists of a linear sequence of amino acids that forms a specific three-dimensional conformation crucial for its recognition by T-cell receptors. The primary sequence is characterized by hydrophobic and polar residues that influence its folding and interaction with major histocompatibility complex molecules.

Data

  • Amino Acid Sequence: The specific sequence of the peptide has been determined through various analytical techniques including mass spectrometry.
  • Molecular Weight: The molecular weight of melanoma-overexpressed antigen 1 typically ranges around 1,800 Da depending on its specific amino acid composition.
Chemical Reactions Analysis

Reactions

The chemical reactions involving melanoma-overexpressed antigen 1 primarily pertain to its interactions with immune components such as T-cell receptors and major histocompatibility complex molecules. These interactions are crucial for T-cell activation and subsequent immune responses against melanoma cells.

Technical Details:

  • Binding Affinity: The binding affinity of the peptide to major histocompatibility complex class I molecules can be assessed using competitive binding assays.
  • T-cell Activation: Upon recognition by T-cell receptors, signaling cascades are initiated that lead to T-cell activation and proliferation.
Mechanism of Action

Process

The mechanism of action for melanoma-overexpressed antigen 1 involves its presentation on the surface of melanoma cells via major histocompatibility complex class I molecules. This presentation allows cytotoxic T lymphocytes to recognize and bind to the melanoma cells, leading to their destruction.

Data

  • T-cell Response: Studies have shown that T-cells specific to melanoma-overexpressed antigen 1 can effectively kill tumor cells expressing this antigen.
  • Immunogenicity: The immunogenicity of this peptide has been demonstrated through various assays measuring T-cell proliferation and cytokine production upon exposure to the peptide.
Physical and Chemical Properties Analysis

Physical Properties

Melanoma-overexpressed antigen 1 is typically a soluble peptide at physiological conditions. Its solubility is influenced by its amino acid composition, particularly the presence of charged or polar residues.

Chemical Properties

  • Stability: The stability of melanoma-overexpressed antigen 1 can be affected by factors such as pH and temperature.
  • Reactivity: It is chemically reactive towards other biomolecules, particularly in forming complexes with major histocompatibility complex molecules.
Applications

Scientific Uses

Melanoma-overexpressed antigen 1 has several applications in cancer research and therapy:

  • Vaccine Development: It serves as a candidate for therapeutic vaccines aimed at enhancing anti-tumor immunity.
  • Diagnostic Tools: Its expression levels can be used as biomarkers for diagnosing melanoma or monitoring treatment responses.
  • Adoptive Cell Transfer Therapy: The peptide can be utilized in adoptive cell transfer therapies where T-cells are engineered to target this specific antigen on tumor cells.
Immunogenic Profile of MELOE-1 (24-37) in Melanoma Pathobiology

Epitope Mapping and HLA Class I/II Interaction Dynamics

Structural Characterization of MELOE-1-Derived Peptide Epitopes

The MELOE-1 antigen is a 46-amino acid protein overexpressed in melanoma cells, with residues 24-37 constituting a critical immunogenic region. This segment contains overlapping epitopes recognized by both CD8⁺ and CD4⁺ T cells. Structural analyses reveal that MELOE-1 (24-37) (sequence: AACPPWHPSERISST) adopts an α-helical conformation that facilitates binding to multiple HLA class II molecules. The core binding motif (residues 26-33: CPPWHPSER) features hydrophobic residues at positions P1 and P6 (Proline and Serine) and charged residues (Glutamic Acid, Arginine) at P8-P9, enabling electrostatic interactions with HLA peptide-binding grooves. Notably, this region flanks the well-characterized HLA-A*0201-restricted epitope MELOE-1 (36-44) (TLNDECWPA), positioning it strategically for coordinated immune recognition [1] [4] [7].

Table 1: Structural Features of Key MELOE-1 Epitopes

Epitope PositionAmino Acid SequenceStructural MotifHLA Restriction
24-37AACPPWHPSERISSTα-helix; hydrophobic coreHLA-DRβ11101, HLA-DQβ10603
26-40CPPWHPSERISSTLNDEExtended β-sheet C-terminusHLA-DRβ1*1101
32-46RISSTLNDECWPASLLinear with C-terminal anchorHLA-DQβ1*0603
36-44TLNDECWPAβ-turn with A2 anchor residuesHLA-A*0201

HLA-A*0201-Restricted CD8⁺ T Cell Recognition Mechanisms

The HLA-A0201-restricted epitope MELOE-1 (36-44) (TLNDECWPA) is embedded within the 24-37 region. This epitope possesses canonical HLA-A0201 binding residues: Threonine (T) at position 1 (P1) and Alanine (A) at P9, which serve as primary anchor residues stabilizing the peptide-HLA complex. T cell receptor (TCR) recognition studies demonstrate that CD8⁺ T cells from melanoma patients and healthy donors exhibit high avidity for this epitope, with functional avidity (EC₅₀) values ranging from 10⁻⁸ to 10⁻¹⁰ M. Intracellular cytokine staining confirms that epitope-specific CD8⁺ T cells produce IFN-γ and TNF-α upon activation, indicating a Th1-polarized cytotoxic response critical for antitumor activity. The persistence of this T cell repertoire in >80% of HLA-A*0201⁺ melanoma patients underscores its immunodominance [1] [7] [10].

Identification of HLA-DRβ11101 and HLA-DQβ10603-Restricted CD4⁺ Epitopes

The MELOE-1 (24-37) region harbors two distinct HLA class II epitopes:

  • HLA-DRβ1*1101-restricted epitope: Minimal core sequence CPPWHPSERISSTL (residues 26-38), characterized by a polyproline helix that enhances HLA-DR binding affinity (IC₅₀ = 48 nM). CD4⁺ T cell clones specific to this epitope produce IFN-γ but not IL-4 or IL-10, confirming a Th1 phenotype [1] [4].
  • HLA-DQβ1*0603-restricted epitope: Minimal core RISSTLNDECWPA (residues 32-44), featuring a central hydrophobic residue (Leucine at P6) and C-terminal acidic residue (Glutamic Acid at P9). Blocking studies with HLA-DQ-specific antibodies abolish T cell activation, validating restriction [1] [5].CD4⁺ T cells targeting these epitopes are amplified in 90% of melanoma patients following in vitro stimulation with full-length MELOE-1, demonstrating broad immunoprevalence across diverse HLA backgrounds [4] [7].

Antigen Presentation Pathways in Dendritic Cells and Melanoma Cells

Comparative Processing of Long vs. Short Peptide Fragments

Dendritic cells (DCs) efficiently process the full-length MELOE-1 antigen (46 aa) and the long peptide MELOE-1 (22-46) (AACPPWHPSERISSTLNDECWPASL) into epitopes presented by both HLA class I and II. Key findings include:

  • DCs loaded with MELOE-1 (22-46) activate both CD8⁺ T cells (specific for MELOE-1 (36-44)) and CD4⁺ T cells (specific for DRβ11101 and DQβ10603 epitopes), with T cell activation frequencies increasing 5–8-fold compared to short peptide-pulsed DCs [1] [4].
  • In contrast, melanoma cell lines (e.g., M117) fail to present MELOE-1-derived class II epitopes despite expressing the antigen, due to deficient endosomal processing machinery. IFN-γ pretreatment partially restores presentation by upregulating HLA-DM/DO molecules [1] [4] [7].
  • Table 2 quantifies the efficiency of epitope presentation:

Table 2: Antigen-Presenting Cell Efficiency for MELOE-1 Epitopes

APC TypeStimulusCD8⁺ T Cell Activation (IFN-γ⁺ %)CD4⁺ T Cell Activation (IFN-γ⁺ %)Key Mechanism
Monocyte-derived DCsMELOE-1 (22-46)1.8% ± 0.4%2.3% ± 0.6%Cross-presentation in endosomes
Monocyte-derived DCsMELOE-1 (36-44)1.2% ± 0.3%Not detectedDirect MHC-I loading
Melanoma cell lineFull-length MELOE-10.9% ± 0.2%<0.1%Defective endosomal maturation
IFN-γ-treated melanomaFull-length MELOE-11.1% ± 0.3%0.4% ± 0.1%Upregulated HLA-DM/DO

Role of Proteasomal and Endosomal Processing in Epitope Generation

Proteasomal and endosomal degradation pathways differentially govern MELOE-1 epitope generation:

  • Proteasomal processing: Required for generating the HLA-A*0201 epitope MELOE-1 (36-44). Inhibitors (e.g., MG132) reduce surface MHC-I expression by >70% in melanoma cells. Conversely, tetrandrine—a dual proteasome/autophagy inhibitor—upregulates MHC-I by stabilizing peptide-MHC complexes [3].
  • Endosomal processing: Critical for class II epitopes within MELOE-1 (24-37). Chloroquine (which raises endosomal pH) reduces CD4⁺ T cell responses by 85% in DCs, confirming lysosomal cathepsin involvement. The epitope CPPWHPSERISSTL (DRβ11101) requires Cathepsin S for N-terminal trimming, while RISSTLNDECWPA (DQβ10603) depends on Cathepsin L [1] [4] [8].
  • Autophagic flux also regulates MHC-I stability: Tetrandrine blocks TPC2-mediated lysosomal Ca²⁺ efflux, inhibiting autophagosome-lysosome fusion. This increases MHC-I half-life by >50%, enhancing CD8⁺ T cell recognition [3].

Table 3: Degradation Pathways Governing MELOE-1 Epitope Presentation

Degradation PathwayKey Enzymes/RegulatorsEffect on MELOE-1 EpitopesFunctional Consequence
Proteasomal20S core, β5 subunitGenerates MELOE-1 (36-44) for MHC-ICD8⁺ T cell activation
Endosomal/LysosomalCathepsin S, Cathepsin LTrims MELOE-1 (24-37) to MHC-II epitopesCD4⁺ T cell activation
Autophagic fluxTPC2, LC3-IIDegrades MHC-I; inhibition stabilizes complexesEnhanced CD8⁺ T cell cytotoxicity

Properties

Product Name

melanoma-overexpressed antigen 1 (24-37)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.